

Azelaprag (BMS-986224): A Novel Apelin Receptor Agonist for Muscle Atrophy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Azelaprag (formerly BMS-986224) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). It mimics the actions of apelin, an exercise-induced peptide hormone ("exerkine") known to play a crucial role in regulating muscle metabolism, growth, and repair.[1] [2] Research into Azelaprag has demonstrated its potential to counteract muscle atrophy in various contexts, most notably in models of disuse-induced muscle wasting. This document provides a comprehensive technical overview of the existing preclinical and clinical data on Azelaprag's effects on muscle atrophy, its mechanism of action, and the experimental protocols utilized in its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the apelin system for muscle-related disorders.

Introduction to Azelaprag and the Apelin System in Muscle

Skeletal muscle atrophy, the loss of muscle mass and function, is a debilitating condition associated with aging (sarcopenia), immobility, and various chronic diseases. The apelin/APJ system has emerged as a promising therapeutic target for muscle atrophy. Apelin, the endogenous ligand for the G protein-coupled receptor APJ, is produced by and acts on skeletal



muscle to promote anabolism and mitochondrial biogenesis.[3] Its levels are known to decline with age and in muscle wasting conditions.[4]

Azelaprag, by activating the APJ receptor, is designed to replicate the beneficial effects of exercise on muscle physiology. This has positioned it as a potential therapeutic agent to preserve muscle mass and function in individuals at risk of muscle atrophy.

Mechanism of Action: The APJ Signaling Pathway in Skeletal Muscle

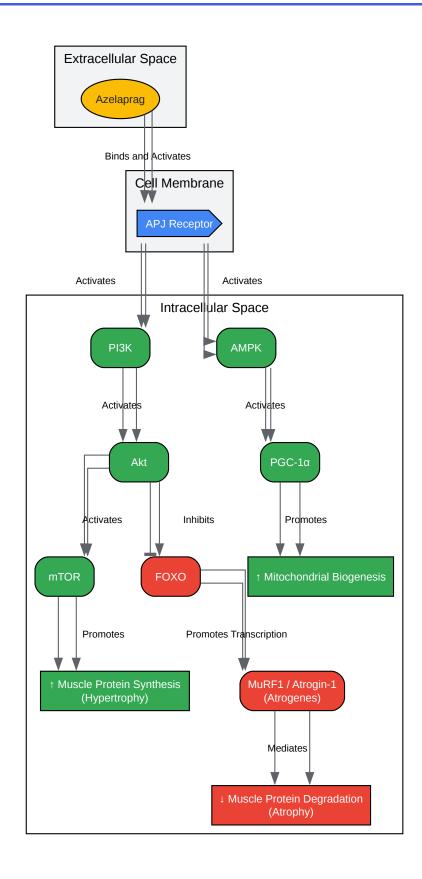
Azelaprag's therapeutic effect is mediated through the activation of the APJ receptor, which triggers a cascade of downstream signaling events within skeletal muscle cells. This pathway is multifaceted, promoting anabolic processes while concurrently inhibiting catabolic pathways that lead to muscle breakdown.

Upon binding of **Azelaprag** to the APJ receptor, several key signaling pathways are activated:

- PI3K/Akt Pathway: Activation of Akt is a central node in promoting muscle protein synthesis and hypertrophy. Akt phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis.
- AMPK Pathway: Apelin signaling also activates AMP-activated protein kinase (AMPK), which
 plays a vital role in cellular energy homeostasis and promotes mitochondrial biogenesis.[3]
- Inhibition of Atrogenes: The apelin/APJ system has been shown to suppress the expression of key "atrogenes," such as MuRF1 and Atrogin-1 (MAFbx), which are E3 ubiquitin ligases that target muscle proteins for degradation by the proteasome.[5]

The following diagram illustrates the proposed signaling pathway of **Azelaprag** in skeletal muscle.





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